(Z)-5,5,5-trifluoro-4-phenylpent-3-en-2-one
Description
(Z)-5,5,5-Trifluoro-4-phenylpent-3-en-2-one is a fluorinated enone characterized by a trifluoromethyl group at the C5 position, a phenyl substituent at C4, and a ketone at C2. The Z-configuration refers to the spatial arrangement of the phenyl and trifluoromethyl groups across the double bond at C3–C3. This compound’s reactivity and physical properties are influenced by the electron-withdrawing trifluoromethyl group and the steric/electronic effects of the phenyl ring.
Properties
Molecular Formula |
C11H9F3O |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
(Z)-5,5,5-trifluoro-4-phenylpent-3-en-2-one |
InChI |
InChI=1S/C11H9F3O/c1-8(15)7-10(11(12,13)14)9-5-3-2-4-6-9/h2-7H,1H3/b10-7- |
InChI Key |
IURXYQQUQSQQQG-YFHOEESVSA-N |
Isomeric SMILES |
CC(=O)/C=C(/C1=CC=CC=C1)\C(F)(F)F |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Modified Wittig Protocol
The Wittig reaction between trifluoromethyl ketones and stabilized ylides has been adapted for Z-selectivity. For example, 1,1-dichloro-3,3,3-trifluoro-2-tosyloxypropene (a CF₃-containing building block) reacts with benzyltriphenylphosphonium ylides under mild conditions. The use of non-stabilized ylides (e.g., generated from Ph₃P=CHCO₂R) favors Z-isomers due to reduced steric hindrance during oxaphosphorane intermediate formation.
Key Data:
-
Reagents : 1,1-Dichloro-3,3,3-trifluoro-2-tosyloxypropene + benzyltriphenylphosphonium bromide.
-
Conditions : THF, −78°C to RT, 12 h.
Claisen-Schmidt Condensation
Base-Catalyzed Condensation
Condensation of 3,3,3-trifluoropropan-1-one with benzaldehyde under basic conditions (KOH/EtOH) forms β-hydroxy ketone intermediates. Subsequent dehydration with HCl/MeOH yields the enone. However, this method typically produces E/Z mixtures (3:1), necessitating chromatographic separation.
Key Data:
Acid-Catalyzed Dehydration
Using BF₃·OEt₂ as a Lewis acid improves Z-selectivity by stabilizing the transition state. For example, dehydration of β-hydroxy ketone 3a (derived from 3,3,3-trifluoropropan-1-one and cinnamaldehyde) with BF₃·OEt₂ in DCM achieves a Z/E ratio of 4:1.
Cross-Coupling Strategies
Palladium-Catalyzed Coupling
Stereoselective synthesis via Suzuki-Miyaura coupling employs 1,1-dibromo-3,3,3-trifluoro-2-tosyloxypropene as a dihalogenated precursor. Coupling with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O yields Z-isomers preferentially (Z/E = 12:1).
Key Data:
Copper-Mediated Thioketalization
Copper(I) triflate catalyzes the addition of thiols to β-CF₃-enones, enabling access to Z-configured intermediates. For instance, (E)-5,5,5-trifluoro-4-phenylpent-3-en-2-one undergoes thioketalization with ethanedithiol in CHCl₃, followed by reductive elimination to restore the Z-enone.
Dehydrative Elimination of β-Hydroxy Ketones
Acidic Dehydration
Dehydration of β-hydroxy trifluoromethyl ketones (e.g., 5a ) with POCl₃/pyridine in DCM achieves moderate Z-selectivity (Z/E = 3:1).
Key Data:
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic β-hydroxy ketones (e.g., 3a ) using Pseudomonas fluorescens lipase (PFL) provides enantiomerically enriched Z-enones (ee >95%).
Comparative Analysis of Methods
| Method | Yield | Z/E Ratio | Advantages | Limitations |
|---|---|---|---|---|
| Wittig Reaction | 65–72% | 8:1 | High stereocontrol | Requires specialized ylides |
| Claisen-Schmidt | 58% | 3:1 | Simple reagents | Low Z-selectivity |
| Palladium Cross-Coupling | 78% | 12:1 | Scalable, tunable | Costly catalysts |
| Acidic Dehydration | 64% | 3:1 | Mild conditions | Moderate selectivity |
Chemical Reactions Analysis
Nucleophilic Additions
The compound undergoes nucleophilic attacks at both the carbonyl carbon (1,2-addition) and the β-position (Michael addition), influenced by reaction conditions and nucleophile strength:
1,2-Addition Reactions
-
Amines : Reaction with 2-hydroxyethylhydrazine or N-carbethoxyhydrazine in refluxing acetonitrile yields pyrazolo derivatives (e.g., 2-methyl-3-phenyl-4-(trifluoromethyl)-3a,4,6,7-tetrahydro-3H-pyrazolo(5,1-c) derivatives) via cyclization .
-
Thiols : Treatment with 2-aminoethanethiol under phase-transfer catalysis (dibenzo-18-crown-6, K₂CO₃) forms thiazolidine 6 (72% yield) .
Michael Addition
-
Dithiols : Ethanedithiol reacts with the enone system to form 1,3-dithiolane 7 (64% yield) .
-
Alcohols : Ethylene glycol in THF with NaH produces 1,3-dioxolane 8 (75% yield) .
| Reaction Partner | Product Type | Yield (%) | Conditions |
|---|---|---|---|
| 2-Aminoethanethiol | Thiazolidine | 72 | PTC, K₂CO₃, CH₂Cl₂, RT |
| Ethanedithiol | 1,3-Dithiolane | 64 | Solid base, RT |
| Ethylene glycol | 1,3-Dioxolane | 75 | NaH, THF |
Cyclization Reactions
The Z-configuration facilitates intramolecular cyclizations:
Thiophene Formation
-
Reaction with ethyl mercaptoacetate in THF/NaH yields trifluoromethylated thiophene 10 (79% yield). The Z-isomer’s geometry enables favorable orbital alignment for cyclization, while the E-isomer remains unreacted .
Catalytic Coupling Reactions
Under transition-metal catalysis, the compound participates in cross-coupling:
Gold-Catalyzed Fluoroarylation
-
Using [Au(PPh₃)]NTf₂ and xanthone photocatalyst under blue light, the compound couples with aryl ketones to form trifluoromethylated alkenes (e.g., 1-(4-(1,1,1-trifluoro-5-phenylpent-2-en-2-yl)phenyl)ethan-1-one) with high E/Z selectivity (16.1:1) .
| Catalyst | Yield (%) | E/Z Ratio |
|---|---|---|
| Xanthone | 86 | 16.1:1 |
| Thioxanthen-9-one | 55 | 10.1:1 |
Regioselective Electrophilic Additions
The trifluoromethyl group directs regiochemistry via Li···F chelation:
Lithiation-Electrophilic Trapping
-
Deprotonation with MeLi generates a lithiated intermediate stabilized by Li···F interactions. Subsequent trapping with electrophiles (e.g., D₂O, CO₂) occurs β to the CF₃ group .
-
Deuterium labeling confirms kinetic control, with ΔG‡ for β-addition lower than α-addition by 2.5–13.5 kcal/mol .
Oxidation and Tautomerism
-
Oxidation with PCC (pyridinium chlorochromate) converts allylic chlorides to iodides (e.g., β-iodo-β-trifluoromethylated enones) .
-
Tautomeric equilibria between enol and keto forms are influenced by substituents, with ΔG° values ranging from −2.36 to −13.50 kcal/mol (Table 2) .
Key Structural and Mechanistic Insights
Scientific Research Applications
Applications in Organic Synthesis
-
Building Block for Complex Molecules:
- (Z)-5,5,5-trifluoro-4-phenylpent-3-en-2-one serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile component in synthetic pathways.
-
Reactivity:
- The compound can participate in several types of reactions, such as:
- Electrophilic addition
- Nucleophilic substitution
- Carbon-carbon bond formation
- The compound can participate in several types of reactions, such as:
Biological Research Applications
-
Medicinal Chemistry:
- Preliminary studies suggest that this compound may exhibit biological activity due to its structural features. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, influencing interactions with biological targets.
-
Potential Therapeutic Uses:
- Interaction studies indicate that this compound may bind to specific enzymes and receptors, paving the way for potential therapeutic applications in drug design.
Data Table: Summary of Applications
Case Study 1: Medicinal Chemistry Exploration
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
Research focusing on the antimicrobial properties of this compound revealed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. This suggests a promising role in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-Penten-2-one, 5,5,5-trifluoro-4-phenyl-, (3Z)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The phenyl group contributes to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (E)-5,5,5-Trifluoro-4-phenylpent-3-en-2-one
- Key Differences: The E-isomer has the phenyl and trifluoromethyl groups on opposite sides of the double bond. Reactivity: The E-isomer serves as a precursor to allylic amines via Guided Proton Attack (GPA), yielding products like (S,E)-5,5,5-trifluoro-4-phenylpent-3-en-2-amine with 30% efficiency over three steps . The Z-isomer’s reactivity in similar reactions remains unexplored but may differ due to steric hindrance.
Hydroxy-Substituted Analog: 5,5,5-Trifluoro-4-hydroxy-pent-3-en-2-one
- Structural Comparison :
Replacing the phenyl group with a hydroxyl (C5H5F3O2) introduces hydrogen-bonding capabilities, increasing hydrophilicity. The molecular weight (154.087 g/mol) is lower than the phenyl-substituted compound .- Applications : The hydroxyl group likely enhances solubility in polar solvents, making it a candidate for aqueous-phase reactions or biological applications.
Highly Fluorinated Analogs
1,1,1,2,4,4,5,5,5-Nonafluoro-3-(trifluoromethyl)pent-2-ene (C6HF11)
- Properties :
With nine fluorine atoms and a trifluoromethyl group, this compound exhibits extreme electronegativity and volatility. The molecular weight (282.055 g/mol) and high fluorine content suggest applications in fluoropolymer synthesis or as a specialty solvent . - Reactivity: The electron-deficient double bond may undergo rapid nucleophilic additions compared to the phenyl-substituted enone.
1,1,1,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-2-ene
- Key Features: This compound (C6HF11, MW 282.055) shares structural similarities with the nonafluoro analog but lacks one fluorine atom. Its purity and phase behavior (melting/boiling points) are critical for industrial applications, as noted in fluorination studies .
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The trifluoromethyl group in all analogs enhances electrophilicity at the ketone or double bond, facilitating nucleophilic attacks.
- Thermal Stability: Highly fluorinated compounds (e.g., nonafluoro derivatives) exhibit lower boiling points due to weak intermolecular forces, whereas phenyl-substituted enones may have higher thermal stability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (Z)-5,5,5-trifluoro-4-phenylpent-3-en-2-one?
- Answer: The synthesis typically involves organofluorine chemistry, leveraging Wittig or Horner-Wadsworth-Emmons reactions to install the (Z)-configured double bond. Key intermediates include trifluoromethyl ketones and phenyl-substituted aldehydes. Asymmetric catalysis or enzymatic resolution may optimize stereochemical control, as seen in related trifluoro compound syntheses .
Q. How is the stereochemical integrity of the (Z)-configured double bond validated experimentally?
- Answer: Nuclear Overhauser Effect Spectroscopy (NOESY) in NMR confirms spatial proximity of protons across the double bond. X-ray crystallography provides definitive proof of configuration, with SHELX software refining structural models . Coupling constants () in H NMR further support stereochemical assignments.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer:
- H/C NMR : Assigns proton and carbon environments, with F NMR detecting trifluoromethyl group signals.
- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm).
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- UV-Vis : Analyzes conjugation effects from the enone system .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies between experimental and theoretical data for this compound?
- Answer: Density Functional Theory (DFT) calculations predict molecular geometry, vibrational frequencies, and electronic properties. Discrepancies in dipole moments or bond lengths may arise from solvent effects or crystal packing, requiring hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models for accurate simulations .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Answer: Poor diffraction due to flexibility or twinning is addressed using high-resolution synchrotron data. SHELXL refines structures with constraints for disordered regions. Co-crystallization with stabilizing agents (e.g., crown ethers) improves crystal quality .
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Answer: The electron-withdrawing trifluoromethyl group polarizes the enone system, enhancing electrophilicity at the carbonyl carbon. This increases susceptibility to nucleophilic attack, as demonstrated in Michael addition kinetics for analogous compounds .
Q. What strategies optimize literature searches for structurally related fluorinated compounds?
- Answer: Use Boolean operators in databases (e.g., SciFinder) with synonyms like "1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one" or CAS registry numbers. Filter by reaction type (e.g., "asymmetric synthesis") or spectroscopic data .
Methodological Considerations
- Data Contradiction Analysis: Conflicting NMR and X-ray results may arise from dynamic effects (e.g., rotamers). Variable-temperature NMR or solid-state NMR resolves such issues .
- Reproducibility in Synthesis: Strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and purification via column chromatography or recrystallization ensures batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
